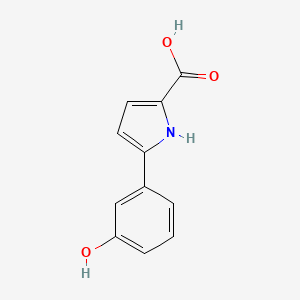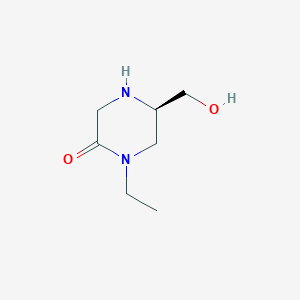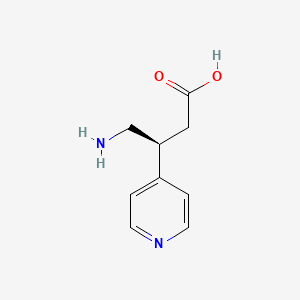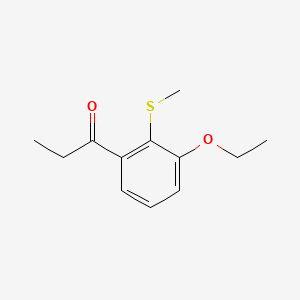
1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H16O2S and a molecular weight of 224.32 g/mol . This compound is characterized by the presence of an ethoxy group, a methylthio group, and a phenyl ring attached to a propanone backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxyphenyl and methylthio compounds.
Reaction Conditions: The reaction typically involves the use of reagents like alkyl halides and bases under controlled temperature and pressure conditions.
Industrial Production: Industrial production methods may involve large-scale reactions in reactors with optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and catalysts, with reactions often conducted under reflux or at room temperature.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one can be compared with other similar compounds:
2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: This compound has a similar structure but includes a morpholine ring, which may result in different chemical and biological properties.
1-Methoxy-3-phenylamino-propan-2-ol: This compound has a different functional group arrangement, leading to distinct reactivity and applications.
3-(2-Methoxy-phenyl)-propan-1-ol: This compound has a methoxy group instead of an ethoxy group, which can influence its chemical behavior.
Properties
Molecular Formula |
C12H16O2S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-(3-ethoxy-2-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O2S/c1-4-10(13)9-7-6-8-11(14-5-2)12(9)15-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
SFUZDXFHIIQCGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)OCC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14039279.png)
![2,8-Diazaspiro[4.5]decane, 2-cyclopropyl-](/img/structure/B14039283.png)


![1-(2-Isopropyl-3-pyridyl)-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039319.png)
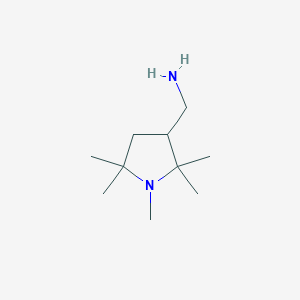
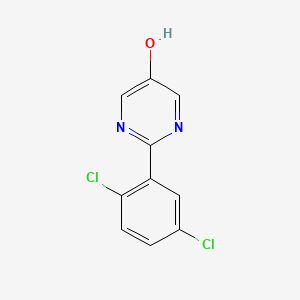

![Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride](/img/structure/B14039352.png)

